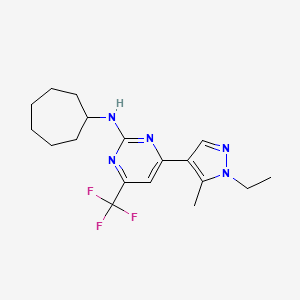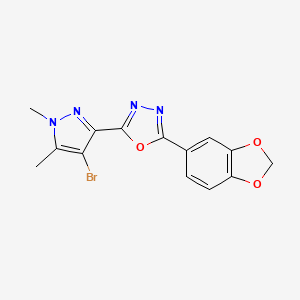![molecular formula C16H15ClN4O2S B10938192 N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10938192.png)
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 4-chlorobenzyl group, a triazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with an appropriate alkyne to form the triazole ring. The final step involves the sulfonation of the triazole derivative with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium carbonate, and dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, N1-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis[6][6].
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and sulfonamide group are known to interact with biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, N1-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can inhibit enzyme activity and disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of the target compound.
4-Chlorobenzyl Bromide: Similar in structure but with a bromine atom instead of chlorine.
N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Shares the benzenesulfonamide moiety but differs in the triazole ring.
Uniqueness
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its triazole ring and benzenesulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H15ClN4O2S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-12-2-8-15(9-3-12)24(22,23)20-16-18-11-21(19-16)10-13-4-6-14(17)7-5-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
PLLVMRAOBFMRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938121.png)
![2-[3-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938137.png)
![2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10938140.png)
![6-(4-methoxyphenyl)-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938149.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B10938156.png)

![N-(1-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10938169.png)
![N-(2,4-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10938172.png)
![3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide](/img/structure/B10938173.png)

![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10938188.png)
![(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938193.png)
